N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine
Description
N-[4-(Trifluoromethyl)cyclohexyl]oxan-4-amine is a fluorinated cyclohexylamine derivative featuring a tetrahydropyran (oxane) ring and a trifluoromethyl (-CF₃) substituent on the cyclohexyl moiety. The compound’s structure combines conformational rigidity from the cyclohexyl group with enhanced lipophilicity and metabolic stability due to the -CF₃ group . The compound has been listed by suppliers like CymitQuimica but is currently marked as discontinued, limiting its experimental availability .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-11-5-7-17-8-6-11/h9-11,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDWGFHHTMWYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its biological activity or its role in chemical reactions. Detailed studies are required to elucidate the precise mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine with similar compounds:
*Note: The exact CAS for this compound is unspecified, but related compounds (e.g., RN 2770344-40-4) suggest structural parallels .
Pharmacological and Binding Implications
- Trifluoromethyl Group: The -CF₃ group in the target compound and analogs like N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine enhances lipophilicity, promoting membrane permeability and stability against oxidative metabolism.
- Benzyl vs. Oxane Substituents : Replacing the oxane ring with a benzyl group (as in N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine) introduces aromaticity, favoring π-π stacking interactions with receptors. However, this substitution may reduce solubility compared to the oxane-containing analogs .
- Heterocyclic Variations : The thiophene moiety in 4-(Thiophen-2-yl)oxan-4-amine provides a sulfur atom capable of hydrogen bonding and polar interactions, which may alter receptor specificity compared to -CF₃ or fluorophenyl groups .
- Allosteric Modulation : Evidence from studies on allosteric ligands (e.g., Ehlert, 1988) suggests that substituents influencing cooperativity between binding sites could modulate EC₅₀ values. For instance, the target compound’s oxane ring may stabilize allosteric interactions through hydrogen bonding, whereas bulkier groups (e.g., benzyl) might sterically hinder binding .
Biological Activity
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This property allows for effective penetration through cell membranes, making it a candidate for various biological applications, including drug development and therapeutic interventions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, it may interact with receptors or enzymes involved in critical cellular pathways. The trifluoromethyl group can influence the compound's binding affinity and selectivity, potentially enhancing its efficacy against certain targets.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : There is ongoing research into the anticancer properties of this compound. Some derivatives of similar compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies and Experimental Data
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various compounds with structural similarities to this compound against HeLa, PC3, and K562 cell lines. Compounds demonstrated IC50 values indicating potent anti-proliferative activity, suggesting that structural modifications could enhance the efficacy of this compound in cancer therapy .
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
